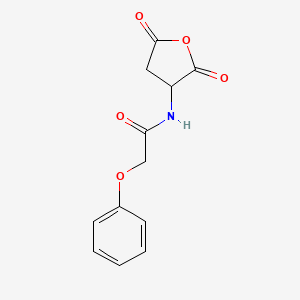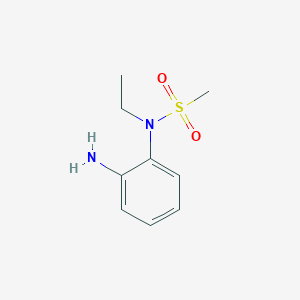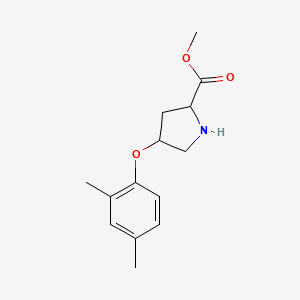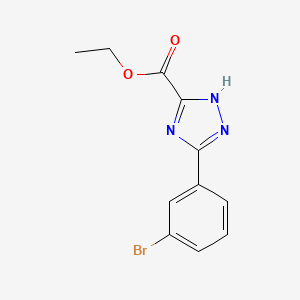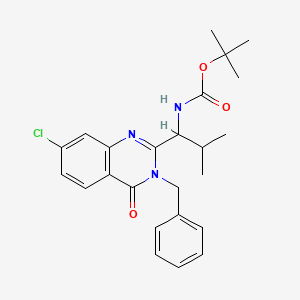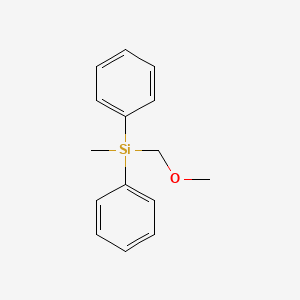
(Methoxymethyl)(methyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Méthoxyméthyl)(méthyl)diphénylsilane est un composé organosilicié de formule moléculaire C15H18OSi. Il s'agit d'un dérivé du diphénylsilane, où l'un des atomes d'hydrogène est remplacé par un groupe méthoxyméthyle et l'autre par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
(Méthoxyméthyl)(méthyl)diphénylsilane peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du diphényldiméthoxysilane avec le bromure de méthylmagnésium dans l'éther diéthylique à basse température (0-20 °C) pendant environ 12 heures . Cette réaction donne (Méthoxyméthyl)(méthyl)diphénylsilane avec une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de (Méthoxyméthyl)(méthyl)diphénylsilane peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés, impliquant souvent l'utilisation d'équipements spécialisés pour contrôler la température et le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
(Méthoxyméthyl)(méthyl)diphénylsilane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.
Réduction : Il peut être réduit pour former des silanes plus simples.
Substitution : Le groupe méthoxyméthyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes ou les composés organométalliques sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des silanols, tandis que les réactions de substitution peuvent produire une variété de composés organosiliciés.
Applications De Recherche Scientifique
(Méthoxyméthyl)(méthyl)diphénylsilane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés organosiliciés.
Biologie : Le composé peut être utilisé dans le développement de biomatériaux à base de silicium.
Mécanisme d'action
Le mécanisme d'action du (Méthoxyméthyl)(méthyl)diphénylsilane implique son interaction avec diverses cibles moléculaires. Le groupe méthoxyméthyle peut participer à des réactions de substitution nucléophile, tandis que les groupes phényle assurent la stabilité et influencent la réactivité du composé. Les voies impliquées dans ses réactions sont généralement régies par la nature des substituants et les conditions de réaction.
Mécanisme D'action
The mechanism of action of (Methoxymethyl)(methyl)diphenylsilane involves its interaction with various molecular targets. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Composés similaires
Diphénylméthylsilane : Structure similaire, mais sans le groupe méthoxyméthyle.
Diphényldiméthoxysilane : Contient deux groupes méthoxy au lieu d'un groupe méthoxyméthyle et d'un groupe méthyle.
Chloro(méthyl)diphénylsilane : Contient un atome de chlore au lieu d'un groupe méthoxyméthyle.
Unicité
(Méthoxyméthyl)(méthyl)diphénylsilane est unique en raison de la présence à la fois d'un groupe méthoxyméthyle et d'un groupe méthyle liés à l'atome de silicium. Cette combinaison confère des propriétés chimiques distinctes, ce qui le rend précieux pour des applications spécifiques en science des matériaux et en synthèse organique.
Propriétés
Formule moléculaire |
C15H18OSi |
|---|---|
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
methoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
ZOYKQGYFQVOLQH-UHFFFAOYSA-N |
SMILES canonique |
COC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)



![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)
![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
